molecular formula C25H35N5O2 B2711341 9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848212-48-6

9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2711341
CAS No.: 848212-48-6
M. Wt: 437.588
InChI Key: MFMMYMPTZRFTKL-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The use of palladium-catalyzed carbonylation reactions has been reported as an efficient method for synthesizing similar pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between purine and pyrimidine analogs and biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for developing new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in material science research.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the purine and pyrimidine moieties. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the heptyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-5-7-8-9-10-15-28-23(31)21-22(27(4)25(28)32)26-24-29(16-18(3)17-30(21)24)20-13-11-19(6-2)12-14-20/h11-14,18H,5-10,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMMYMPTZRFTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)CC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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